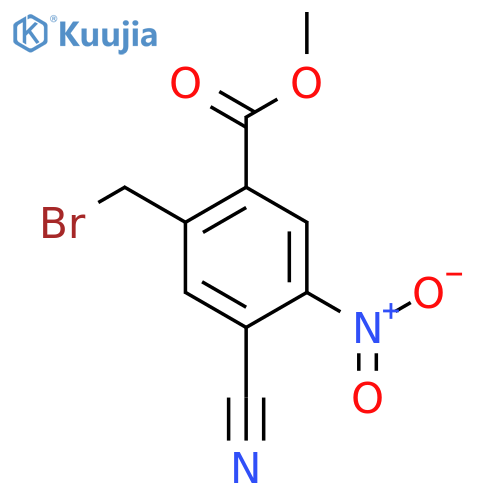

Cas no 1804848-16-5 (Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)

1804848-16-5 structure

商品名:Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate

CAS番号:1804848-16-5

MF:C10H7BrN2O4

メガワット:299.077581644058

CID:4954163

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate

-

- インチ: 1S/C10H7BrN2O4/c1-17-10(14)8-3-9(13(15)16)7(5-12)2-6(8)4-11/h2-3H,4H2,1H3

- InChIKey: ISIGYPHTNUHCRN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C#N)C(=CC=1C(=O)OC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 359

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 95.9

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009852-500mg |

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate |

1804848-16-5 | 97% | 500mg |

831.30 USD | 2021-06-21 | |

| Alichem | A015009852-1g |

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate |

1804848-16-5 | 97% | 1g |

1,504.90 USD | 2021-06-21 | |

| Alichem | A015009852-250mg |

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate |

1804848-16-5 | 97% | 250mg |

489.60 USD | 2021-06-21 |

Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1804848-16-5 (Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量